molecular formula C14H22N2O2 B5849060 N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5849060
M. Wt: 250.34 g/mol
InChI Key: BTRGEDVIDQVNFG-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a cycloheptyl group, an ethyl group, and a methyl group attached to the oxazole ring

Properties

IUPAC Name

N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-12-13(10(2)18-16-12)14(17)15-11-8-6-4-5-7-9-11/h11H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGEDVIDQVNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amide with an α-haloketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, potentially serving as a lead compound for drug development.

    Medicine: Research indicates potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide: A closely related compound with a similar structure but different functional groups.

    N-cycloheptyl-3-ethyl-5-methyl-1,2-thiazole-4-carboxamide: Another analog with a sulfur atom replacing the oxygen in the oxazole ring.

Uniqueness

N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide stands out due to its specific combination of functional groups and ring structure, which confer unique chemical and biological properties

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